molecular formula C19H28N4O2 B6430178 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 2097868-71-6

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B6430178
CAS No.: 2097868-71-6
M. Wt: 344.5 g/mol
InChI Key: UUABGSVBPNBVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a pyridine moiety.

    Coupling with Pyrrolidinone: The functionalized piperazine is then coupled with a pyrrolidinone derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The pyridine moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation with Pd/C.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one is unique due to its combination of a pyrrolidinone core with a piperazine ring and a pyridine moiety. This structure provides a versatile scaffold for the development of compounds with diverse biological activities and material properties.

Properties

IUPAC Name

4-tert-butyl-3-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-9-7-22(8-10-23)13-14-5-4-6-20-11-14/h4-6,11,15-16H,7-10,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUABGSVBPNBVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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